molecular formula C10H17N3O B3362849 5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine CAS No. 1016517-81-9

5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B3362849
CAS No.: 1016517-81-9
M. Wt: 195.26 g/mol
InChI Key: AFQQVYSKSDXXHE-UHFFFAOYSA-N
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Description

5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexylethyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Cyclohexylethyl)-1,3,4-oxadiazole-2-thiol
  • 5-(2-Cyclopentylethyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substituent groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQQVYSKSDXXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602661
Record name 5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016517-81-9
Record name 5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine

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